![molecular formula C9H17O7- B3267381 (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olate CAS No. 4495-04-9](/img/structure/B3267381.png)
(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olate
Overview
Description
(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olate, also known as D-mannose-6-phosphate, is a monosaccharide that is essential for various biological processes. It is involved in the biosynthesis of nucleotides, glycoproteins, and glycolipids. D-mannose-6-phosphate is also a precursor for the synthesis of GDP-mannose, which is an important molecule for the biosynthesis of polysaccharides and glycoproteins.
Mechanism of Action
(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate is involved in various metabolic pathways. It is a precursor for the synthesis of GDP-mannose, which is important for the biosynthesis of polysaccharides and glycoproteins. (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate is also involved in the biosynthesis of nucleotides, glycoproteins, and glycolipids. It has been shown to regulate the activity of various enzymes involved in these processes.
Biochemical and Physiological Effects
(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate has been shown to have various biochemical and physiological effects. It is involved in the regulation of gene expression, cell growth, and differentiation. (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate has also been shown to have immunomodulatory effects, and it has been used as a therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate is a widely used substrate for the identification and characterization of enzymes involved in the biosynthesis of nucleotides, glycoproteins, and glycolipids. It is readily available and relatively inexpensive. However, the use of (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate has some limitations. It is unstable and can be easily degraded by enzymes. It is also sensitive to pH and temperature changes.
Future Directions
There are many future directions for the study of (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate. One area of research is the identification and characterization of enzymes involved in the biosynthesis of polysaccharides and glycoproteins. Another area of research is the development of therapeutic agents based on (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate. There is also a need for the development of more stable and efficient methods for the synthesis of (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate.
Conclusion
(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate is a monosaccharide that is essential for various biological processes. It is involved in the biosynthesis of nucleotides, glycoproteins, and glycolipids. (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate is also a precursor for the synthesis of GDP-mannose, which is important for the biosynthesis of polysaccharides and glycoproteins. It has been widely studied for its role in these processes and has many potential applications in both basic research and clinical settings.
Scientific Research Applications
(2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate has been widely studied for its role in various biological processes. It is involved in the biosynthesis of nucleotides, glycoproteins, and glycolipids. (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olatephosphate is also a key molecule in the biosynthesis of polysaccharides and glycoproteins. It has been used as a substrate for the identification and characterization of enzymes involved in the biosynthesis of these molecules.
properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;prop-1-en-2-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4/h1,3-6,8-12H,2H2;4H,1H2,2H3/p-1/t3-,4+,5-,6+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPYTHSYVFIEDR-SLTHYHMUSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[O-].C(C(C(C(C(C=O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[O-].C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O7- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722037 | |
Record name | (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;prop-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;prop-1-en-2-olate | |
CAS RN |
4495-04-9 | |
Record name | (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;prop-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40722037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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